REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]=[C:7]2[CH2:11][CH2:10][CH2:9][N:8]2[CH3:12])=[CH:4][CH:3]=1>CO.[Ni]>[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][CH:7]2[CH2:11][CH2:10][CH2:9][N:8]2[CH3:12])=[CH:4][CH:3]=1
|
Name
|
2-(p-chlorobenzylidene)-1-methylpyrrolidine
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C2N(CCC2)C)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the catalyst from the hydrogenated product
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC2N(CCC2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |